molecular formula C27H21F3N8O B000219 Radotinib CAS No. 926037-48-1

Radotinib

Cat. No. B000219
M. Wt: 530.5 g/mol
InChI Key: DUPWHXBITIZIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Radotinib, also known by its trade name Supect and sometimes referred to by its investigational name IY5511, is a drug used for the treatment of different types of cancer . It is most notably used for Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) with resistance or intolerance of other Bcr-Abl tyrosine-kinase inhibitors .


Molecular Structure Analysis

Radotinib has a molecular formula of C27H21F3N8O and a molar mass of 530.515 g·mol−1 . It’s a small molecule .


Chemical Reactions Analysis

Radotinib is a tyrosine kinase inhibitor that blocks the activity of BCR-ABL1 . This mechanism is crucial in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) .


Physical And Chemical Properties Analysis

Radotinib is a small molecule with a chemical formula of C27H21F3N8O and an average weight of 530.515 .

Scientific Research Applications

  • Treatment of Chronic Myeloid Leukemia (CML) :

    • Radotinib is effective as a first-line therapy for chronic phase chronic myeloid leukemia (CML-CP), exhibiting higher major molecular response rates compared to imatinib (Kwak et al., 2017).
    • It's also beneficial for CML-CP patients with resistance or intolerance to other BCR-ABL1 tyrosine kinase inhibitors (Kim et al., 2014).
  • Application in Acute Myeloid Leukemia (AML) :

    • Radotinib has shown potential as a treatment option for AML, inducing apoptosis and cell cycle arrest in AML cells (Heo et al., 2016).
    • It triggers apoptosis of CD11b+ cells differentiated from AML cells, suggesting its potential use in AML therapy (Heo et al., 2015).
  • Effects on Solid Tumors :

    • Radotinib enhances NK cell cytotoxicity against various Fas-expressing solid cancer cells, including lung, breast, and melanoma cells, suggesting its potential application in solid tumor therapy (Kim et al., 2018).
  • Potential in Multiple Myeloma Treatment :

    • It causes apoptosis in multiple myeloma cells and suppresses STAT3 signaling, indicating its potential as a candidate agent or chemosensitizer in multiple myeloma treatment (Heo et al., 2021).
    • Radotinib also inhibits mitosis entry in AML cells by suppressing Aurora kinase A expression, further supporting its application in leukemia treatment (Heo et al., 2019).
  • Neuroprotective Potential :

    • Radotinib has shown neuroprotective effects in a preclinical Parkinson’s disease mouse model, indicating its potential application beyond oncology (Lee et al., 2018).

Safety And Hazards

Radotinib shares the recently reported cardiovascular toxicity of nilotinib . Electrocardiographic abnormalities were recorded in 20% of all patients and some of them developed severe or even life-threatening coronary artery disease, QT prolongation, changes in left ventricular ejection fraction .

Future Directions

A multinational single-arm phase 3 trial of Radotinib is now under way in Russia, Turkey, and Ukraine for patients with CML who have experienced failure or intolerance to previous TKI therapy including imatinib . Patients with the T315I mutation are excluded from this trial . This suggests that Radotinib could be a promising treatment option for patients who are resistant or intolerant to other treatments .

properties

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPWHXBITIZIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239069
Record name Radotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Philadelphia chromosome positive (Ph+) leukemia is driven by the constitutive enzymatic activity of the BCR-ABL1 fusion kinase. Tyrosine kinase inhibitors (TKIs) that block the activity of BCR-ABL1 are successfully used clinically to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
Record name Radotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12323
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Radotinib

CAS RN

926037-48-1
Record name Radotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926037-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Radotinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926037481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Radotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12323
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Radotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RADOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I284LJY110
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Radotinib
Reactant of Route 2
Reactant of Route 2
Radotinib
Reactant of Route 3
Reactant of Route 3
Radotinib
Reactant of Route 4
Reactant of Route 4
Radotinib
Reactant of Route 5
Radotinib
Reactant of Route 6
Radotinib

Citations

For This Compound
713
Citations
MS Zabriskie, NA Vellore, KC Gantz, MW Deininger… - Leukemia, 2015 - nature.com
… of radotinib and the five FDA-approved TKIs are compared in Figure 2. In addition to radotinib … Our results forecast substantial resistance to radotinib for the above patients exhibiting a …
Number of citations: 36 www.nature.com
JY Kwak, SH Kim, SJ Oh, DY Zang, H Kim, JA Kim… - Clinical Cancer …, 2017 - AACR
… : radotinib 300 mg twice daily, radotinib 400 mg twice daily, or imatinib 400 mg daily. The two radotinib … for 12 months; patients who benefited from radotinib or imatinib could receive an …
Number of citations: 59 aacrjournals.org
AE Eskazan, D Keskin - Therapeutic Advances in …, 2017 - journals.sagepub.com
… radotinib 300 mg dose (52%) and the radotinib 400 mg dose (46%) when compared to imatinib (30%), and the MR 4.5 rates by 12 months were also higher for both radotinib … radotinib …
Number of citations: 23 journals.sagepub.com
YR Do, JY Kwak, JA Kim, HJ Kim… - British Journal of …, 2020 - Wiley Online Library
… :1 to radotinib 300 mg BID, radotinib 400 mg BID or imatinib 400 mg once daily (QD). Patients received radotinib or … One- or two-dose reductions of radotinib were allowed for toxicity to a …
Number of citations: 24 onlinelibrary.wiley.com
JY Kwak, H Kim, JA Kim, YR Do, HJ Kim, JS Park… - Blood, 2015 - Elsevier
… receiving radotinib 300 mg bid (51.9%, P = .0044) and radotinib … on radotinib 300 mg bid (5.7 months) and radotinib 400 mg … months were also higher for both radotinib 300 mg bid (15.2…
Number of citations: 12 www.sciencedirect.com
SH Kim, H Menon, S Jootar, T Saikia, JY Kwak… - …, 2014 - ncbi.nlm.nih.gov
… radotinib binds BCR-ABL1 and reduces phosphorylation of CrkL, a BCR-ABL1 target protein. Furthermore, pre-clinical studies demonstrated superiority of radotinib … safety of radotinib in …
Number of citations: 58 www.ncbi.nlm.nih.gov
SH Kim, H Menon, S Jootar, T Saikia, JY Kwak… - Blood, 2012 - Elsevier
… at least 3 months of radotinib therapy. The median age of … -up of 10.6 months, treatment with radotinib is ongoing in 46 … Median duration of radotinib exposure was 296 (8–798) days…
Number of citations: 10 www.sciencedirect.com
S Lee, S Kim, YJ Park, SP Yun, SH Kwon… - Human molecular …, 2018 - academic.oup.com
… demonstrate that the treatment of Radotinib HCl protects the α-… Furthermore, administration of Radotinib HCl inhibits c-Abl … Taken together, our findings indicate that Radotinib HCl has …
Number of citations: 59 academic.oup.com
SK Heo, EK Noh, JY Kim, YK Jeong, JC Jo, Y Choi… - Scientific reports, 2017 - nature.com
… We report here that the c-KIT (CD117) targeting with dasatinib and radotinib promotes acute … dasatinib and radotinib during the early stages. In addition, dasatinib and radotinib reduce …
Number of citations: 61 www.nature.com
SK Heo, EK Noh, JY Kim, JC Jo, Y Choi, SJ Koh… - European journal of …, 2017 - Elsevier
… in the effects of radotinib on c-KIT-positive AML cells. Herein, we report that radotinib induces … Particularly, these promising data suggest that radotinib is a potential target agent for the …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.